ethyl N-(2,2-diphenylpropyl)carbamate
Description
Properties
CAS No. |
40691-65-4 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
ethyl N-(2,2-diphenylpropyl)carbamate |
InChI |
InChI=1S/C18H21NO2/c1-3-21-17(20)19-14-18(2,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,3,14H2,1-2H3,(H,19,20) |
InChI Key |
LPAUJIKDOCPKOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation of the 2,2-Diphenylpropylamine Precursor
The synthesis of this compound generally begins with the preparation of the corresponding 2,2-diphenylpropylamine or its N-substituted derivatives.
One established method involves the following steps:
- Starting Material: Cinnamonitrile (cinnamyl nitrile) and benzene are used as raw materials.
- Step 1: Friedel-Crafts Alkylation
Cinnamonitrile undergoes Friedel-Crafts alkylation with benzene to form 3,3-diphenylpropionitrile. - Step 2: Catalytic Hydrogenation
The nitrile group in 3,3-diphenylpropionitrile is reduced by catalytic hydrogenation to yield 3,3-diphenylpropylamine. - Step 3: Schiff Base Formation and Methylation
The amine reacts with an aldehyde in an aromatic hydrocarbon solvent under reflux to form a Schiff base, which is then methylated to give N-methyl-3,3-diphenylpropylamine. - Step 4: Purification
After methylation, the product is purified by acid-base extraction and vacuum distillation, yielding a colorless transparent liquid with 85-92% yield.
This precursor amine is key for further carbamoylation to produce the carbamate.
Carbamoylation to Form this compound
The carbamoylation step introduces the ethyl carbamate group onto the amine nitrogen. Common methods include:
Use of Ethyl Chloroformate:
The amine (e.g., N-methyl-3,3-diphenylpropylamine) is reacted with ethyl chloroformate under controlled conditions to form the ethyl carbamate derivative. This reaction proceeds via nucleophilic attack of the amine on the chloroformate carbonyl carbon, releasing chloride ion and forming the carbamate bond.Alternative Carbamoylation Agents:
Methyl chloroformate can be used similarly to produce methyl carbamates, but for ethyl carbamates, ethyl chloroformate is preferred.Reaction Conditions:
The reaction is typically carried out in an inert solvent such as dichloromethane or an aromatic solvent at low temperature to control reactivity and minimize side reactions.Post-Reaction Hydrolysis:
The carbamate intermediate may be subjected to hydrolysis under acidic conditions (e.g., acetic acid and hydrochloric acid mixture) to yield the desired carbamate compound and to remove any protecting groups or impurities.
Alternative Synthetic Approaches
Reductive Dimethylation and Demethylation:
N,N-dimethyl-3,3-diphenylpropylamine can be prepared by reductive dimethylation of 3,3-diphenylpropylamine using formic acid and formaldehyde. Subsequent demethylation with ethyl chloroformate yields the ethyl carbamate derivative.Microwave-Assisted Alkylation:
Alkyl halides can be reacted with amines in acetonitrile or dimethylformamide (DMF) with diisopropylamine under microwave irradiation at 140°C for 80 minutes to form alkylated amines, which can be further converted to carbamates.
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Friedel-Crafts Alkylation | Cinnamonitrile + benzene, Friedel-Crafts catalyst | 3,3-Diphenylpropionitrile | Not stated | Formation of nitrile intermediate |
| 2 | Catalytic Hydrogenation | H2, catalyst (e.g., Pd/C), solvent | 3,3-Diphenylpropylamine | Not stated | Reduction of nitrile to amine |
| 3 | Schiff Base Formation | 3,3-Diphenylpropylamine + aldehyde, aromatic solvent, reflux | Schiff base intermediate | Not stated | Dehydration under reflux |
| 4 | Methylation | Methylation reagent (e.g., methyl iodide or methyl sulfate) | N-methyl-3,3-diphenylpropylamine | Not stated | Quaternary ammonium salt intermediate |
| 5 | Hydrolysis & Purification | Dilute sulfuric acid reflux, steam distillation, NaOH pH 9-12 | Pure N-methyl-3,3-diphenylpropylamine | 85-92 | Vacuum distillation yields transparent liquid |
| 6 | Carbamoylation | Ethyl chloroformate, inert solvent, low temperature | This compound | Not stated | Formation of carbamate bond |
| 7 | Hydrolysis (if needed) | Acetic acid + HCl or bromic acid mixture | Purified carbamate | Not stated | Removal of protecting groups |
Purification Techniques
Vacuum Distillation:
Used to isolate the pure amine intermediate as a colorless, transparent liquid.Acid-Base Extraction:
Adjusting pH with sodium hydroxide to separate oil layers containing the amine.Crystallization:
Conversion of the amine or carbamate into crystalline salts (e.g., hydrochloride salts) for purification and characterization.Flash Column Chromatography:
For carbamate purification, flash chromatography using heptane and ethyl acetate mixtures (0-50%) as eluents is effective.
Analytical Data and Characterization
Although specific analytical data for this compound are limited in the provided sources, related carbamate compounds are characterized by:
Melting Points:
Carbamate derivatives often show melting points above 180°C, sometimes decomposing upon melting.IR Spectroscopy:
Characteristic carbamate carbonyl peaks around 1630-1650 cm⁻¹, N-H stretches near 3400 cm⁻¹, and aromatic C-H stretches between 2950-3000 cm⁻¹.NMR Spectroscopy:
Proton and carbon NMR confirm the presence of carbamate moiety and diphenylpropyl groups.Chromatography:
Purity is often verified by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts + Hydrogenation + Methylation + Carbamoylation | Cinnamonitrile, benzene, aldehyde, methylation reagent, ethyl chloroformate | Friedel-Crafts catalyst, H2/Pd, reflux, methylation, acid hydrolysis | High yield (85-92%), well-established | Multi-step, requires careful control |
| Reductive Dimethylation + Demethylation + Carbamoylation | 3,3-Diphenylpropylamine, formic acid, formaldehyde, ethyl chloroformate | Reductive methylation, ethyl chloroformate demethylation | Quantitative yields, straightforward | Requires formaldehyde handling |
| Microwave-Assisted Alkylation + Carbamoylation | Alkyl halide, amine, diisopropylamine | Microwave heating at 140°C, ethyl chloroformate | Faster reaction times | Requires microwave reactor |
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2,2-diphenylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl N-(2,2-diphenylpropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-(2,2-diphenylpropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to various biological effects, such as antimicrobial activity. The molecular pathways involved include the disruption of enzyme function and interference with cellular processes .
Comparison with Similar Compounds
Structural Analogs in Receptor Agonist Research
Histaprodifen Derivatives ():
Compounds like N(α)-imidazolylalkyl and pyridylalkyl derivatives of histaprodifen share the 3,3-diphenylpropyl backbone. These derivatives act as potent histamine H1-receptor agonists. For example:
- Suprahistaprodifen (51) : Exhibited the highest H1-receptor agonist potency (pEC₅₀ = 8.26, efficacy = 96%) due to its imidazole-terminal structure and ethyl spacer .
- Pyridylalkyl-substituted derivatives (e.g., 56) : Demonstrated comparable potency (pEC₅₀ = 8.16, efficacy = 89%) when the imidazole ring was replaced with pyridine, highlighting the adaptability of the diphenylpropyl scaffold .
Key Structural Insights:
- Spacer Length : Elongating the alkyl chain from ethyl to butyl reduced agonist potency by ~95% (e.g., from 3,630% to 163% of histamine’s activity) .
- Terminal Group : Pyridine rings retained high activity, whereas meta/para substitutions on pyridine reduced efficacy .
Table 1: Activity Trends in Diphenylpropyl-Based Agonists
| Compound | Terminal Group | Spacer Length | pEC₅₀ | Efficacy (%) |
|---|---|---|---|---|
| Suprahistaprodifen (51) | Imidazole | Ethyl | 8.26 | 96 |
| Compound 56 | Pyridine | Butyl | 8.16 | 89 |
| Compound 53 | Imidazole | Butyl | 6.80 | 163 |
Carbamate-Based Pesticides ()
Ethyl N-(2,2-diphenylpropyl)carbamate shares functional group similarities with pesticidal carbamates like fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate). These compounds inhibit insect growth by mimicking juvenile hormones.
Key Differences:
- Substituent Effects: Fenoxycarb’s phenoxyphenoxy group enhances stability and target specificity in pests, whereas the diphenylpropyl group in the target compound may favor receptor binding in mammalian systems .
- Toxicity : Carbamates generally exhibit moderate acute toxicity (e.g., H302: "harmful if swallowed" per ), but diphenylpropyl derivatives may have distinct metabolic pathways due to bulky aromatic groups .
Biological Activity
Ethyl N-(2,2-diphenylpropyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a unique 2,2-diphenylpropyl group attached to the carbamate moiety. This structural characteristic is believed to contribute to its distinct biological properties compared to simpler carbamate compounds. The compound's formula is represented as:
Table 1: Comparison of Carbamate Compounds
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| This compound | 2,2-Diphenylpropyl group | Antimicrobial, antifungal |
| Ethyl N-(2-phenethyl)carbamate | Phenethyl group | Moderate antibiofilm activity |
| Ethyl carbamate | Simple ethyl group | Limited biological activity |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts normal cellular processes, leading to antimicrobial effects. The compound has been shown to interfere with various molecular pathways involved in enzyme function, which can result in significant biological outcomes.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial properties. A study highlighted its effectiveness against several strains of Methicillin-resistant Staphylococcus aureus (MRSA), with varying degrees of inhibition observed across different strains. The compound's IC50 values were reported in the low to moderate micromolar range, suggesting potential utility in treating resistant bacterial infections .
Case Study: Biofilm Inhibition
A notable case study involved the evaluation of this compound analogues for their ability to inhibit biofilm formation in MRSA strains. The lead compound demonstrated significant inhibition rates, with results indicating that modifications to the structure could enhance biofilm inhibitory activity. For instance, one analogue achieved an inhibition rate of 91.9% against a specific MRSA strain at a concentration of 200 μM .
Table 2: Biofilm Inhibition Data
| Compound | MRSA Strain | Inhibition Rate (%) at 200 µM |
|---|---|---|
| This compound | 44 | 30.7 |
| This compound | 1685 | 27.6 |
| Analogue 3j | 43300 | 91.9 |
| Analogue 3j | 700789 | 93.9 |
Structure-Activity Relationships (SAR)
The SAR studies on this compound have revealed that modifications to the substituents can significantly influence its biological activity. For example, replacing certain groups within the structure has been shown to either enhance or diminish its efficacy against microbial strains. This information is crucial for guiding the design of more potent derivatives.
Q & A
Basic: How can the synthesis of ethyl N-(2,2-diphenylpropyl)carbamate be optimized for higher yields and purity?
Methodological Answer:
Synthetic optimization should focus on reaction conditions (solvent, temperature, catalyst) and stoichiometric ratios. For carbamates, nucleophilic substitution between 2,2-diphenylpropylamine and ethyl chloroformate is a common route . A factorial design approach (e.g., varying molar ratios of reagents, reaction time, and solvent polarity) can systematically identify optimal conditions . Monitor intermediates via thin-layer chromatography (TLC) and quantify yields using HPLC with a C18 column and UV detection (λ = 254 nm) . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity.
Basic: What analytical techniques are most reliable for characterizing this compound’s structure and purity?
Methodological Answer:
Combine spectroscopic and chromatographic methods:
- NMR : Use H and C NMR to confirm the carbamate linkage (δ ~155 ppm for carbonyl carbon) and aromatic proton environments .
- HPLC-MS : Electrospray ionization (ESI) in positive ion mode can detect molecular ion peaks ([M+H]) and verify absence of byproducts .
- FT-IR : Look for N-H stretching (~3350 cm) and carbonyl (C=O) vibrations (~1700 cm) .
- Elemental Analysis : Validate empirical formula (C, H, N content) against theoretical values .
Advanced: How can contradictory data on the biological activity of this compound be resolved?
Methodological Answer:
Contradictions often arise from variability in assay conditions or sample purity. To resolve discrepancies:
- Standardize Assays : Replicate experiments under controlled conditions (e.g., pH, temperature, cell lines for in vitro studies) .
- Dose-Response Curves : Establish EC/IC values across multiple concentrations to confirm activity thresholds .
- Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., unreacted amines or degradation products) that may interfere with bioactivity .
- Meta-Analysis : Systematically review prior studies to isolate variables (e.g., solvent choice, incubation time) contributing to divergent results .
Advanced: What computational strategies can elucidate the reaction mechanism of this compound formation?
Methodological Answer:
- Density Functional Theory (DFT) : Model transition states and intermediates to map energy profiles for nucleophilic substitution pathways . Focus on bond dissociation energies (e.g., C-Cl in ethyl chloroformate) and steric effects from the 2,2-diphenylpropyl group.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics .
- Docking Studies : If the compound has pesticidal activity (as suggested by carbamate analogs ), dock it into target enzymes (e.g., acetylcholinesterase) to predict binding modes and structure-activity relationships (SAR) .
Advanced: How can researchers design experiments to explore the environmental fate of this compound?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in buffers at varying pH (3–9) and temperatures (25–50°C). Monitor degradation via HPLC and identify products using GC-MS .
- Soil/Water Partitioning : Use batch equilibrium experiments to measure adsorption coefficients () in different soil types .
- Microbial Degradation : Employ enrichment cultures from contaminated sites to isolate degradative microbes. Track metabolic pathways via C-labeled compound and radiorespirometry .
Advanced: What theoretical frameworks guide the study of structure-activity relationships (SAR) for carbamate derivatives?
Methodological Answer:
- Hammett/Taft Equations : Correlate electronic (σ) and steric (E) parameters of substituents with biological activity .
- Quantitative SAR (QSAR) : Use multivariate regression or machine learning (e.g., Random Forest) to predict activity from descriptors like logP, molar refractivity, and H-bond donor/acceptor counts .
- Pharmacophore Modeling : Identify essential moieties (e.g., carbamate group, diphenylpropyl chain) for target interaction using software like Schrödinger’s Phase .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use a fume hood during synthesis to avoid inhalation of vapors (ethyl chloroformate is highly toxic ).
- Waste Disposal : Neutralize residual reagents (e.g., quench with aqueous NaHCO) and dispose via hazardous waste channels .
Advanced: How can researchers address low reproducibility in kinetic studies of this compound?
Methodological Answer:
- Control Variables : Standardize solvent purity, reagent sources, and equipment calibration .
- In Situ Monitoring : Use ReactIR or UV-Vis spectroscopy to track reaction progress in real time .
- Statistical Rigor : Apply ANOVA to assess inter-experimental variability and ensure sample size adequacy (power > 0.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
